1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Overview
Description
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is an organic compound known for its unique bicyclic structure. It is a quaternary ammonium salt derived from 1,4-diazabicyclo[2.2.2]octane (DABCO) and is commonly used in various chemical reactions and applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide can be synthesized by reacting 1,4-diazabicyclo[2.2.2]octane with methyl iodide. The reaction typically takes place in a solvent such as chloroform. The process involves the following steps :
- Dissolve 1,4-diazabicyclo[2.2.2]octane (2.8 g, 0.025 mol) in 100 mL of chloroform.
- Add methyl iodide (2.86 g, 0.020 mol) to the solution.
- The reaction is exothermic and should be carried out under controlled conditions to prevent any potential explosion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for safety and efficiency, often involving automated systems to handle the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the formation of different products depending on the nucleophile used.
Transalkylation: It can participate in transalkylation reactions, where alkyl groups are transferred between molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, thiolates, and alkoxides.
Transalkylation: This reaction can occur without the need for a catalyst, making it efficient for various applications.
Major Products Formed
Nucleophilic Substitution: Piperazine derivatives are often formed as major products.
Transalkylation: The products depend on the specific alkyl groups involved in the reaction.
Scientific Research Applications
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide involves its ability to act as a strong base and nucleophile. It can facilitate various chemical reactions by stabilizing transition states and intermediates. The compound’s molecular targets and pathways include:
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound from which 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is derived.
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium Iodide: A similar compound with a hexyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific methyl group, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in various chemical reactions without the need for catalysts makes it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
1-methyl-4-aza-1-azoniabicyclo[2.2.2]octane;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N2.HI/c1-9-5-2-8(3-6-9)4-7-9;/h2-7H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDLGBDMQXIVFN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCN(CC1)CC2.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439680 | |
Record name | 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14968-74-2 | |
Record name | NSC159097 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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